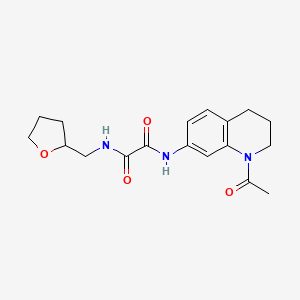

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl group at the N1 position and a (tetrahydrofuran-2-yl)methyl substituent at the N2 position. Oxalamides are a versatile class of compounds with applications spanning pharmaceuticals, agrochemicals, and flavor chemistry. Structural analogs of this compound have been explored for antiviral, antimicrobial, and umami-enhancing properties .

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIDWMNVJZTEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Molecular Structure

- Molecular Formula : C22H25N3O3

- Molecular Weight : 365.4 g/mol

- CAS Number : 898466-33-6

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Antiviral Activity

Recent studies have indicated that oxalamide derivatives exhibit antiviral properties. For instance, compounds structurally similar to the target compound have shown effectiveness against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). A study demonstrated that certain oxalamide derivatives had significant inhibitory effects on HBV replication in cell-based assays, suggesting that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide could also possess similar antiviral properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that the compound does not exhibit significant cytotoxic effects at concentrations effective for antiviral activity. This is an important consideration for its potential therapeutic use .

Synthesis and Evaluation

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves a multi-step process that includes the formation of the tetrahydroquinoline moiety followed by acetylation and oxalamide formation. The reaction conditions are optimized for yield and purity.

Example Synthesis Route:

- Formation of Tetrahydroquinoline : Reaction of an amine with an aldehyde or ketone.

- Acetylation : Using acetic anhydride or acetyl chloride.

- Oxalamide Formation : Reaction with appropriate oxalyl chloride derivatives.

Biological Testing

In vitro studies have been conducted to assess the antiviral efficacy of the compound against HBV and HIV. The results indicated promising activity with low EC50 values compared to existing antiviral agents .

Summary of Findings:

| Compound Tested | Virus Targeted | EC50 (nM) | Cytotoxicity |

|---|---|---|---|

| Oxalamide A | HBV | 31 | None |

| Oxalamide B | HIV | 7.8 | None |

Comparison with Similar Compounds

Table 1: Key Features of Selected Oxalamide Derivatives

Key Observations:

Antiviral Activity: Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide () exhibit potent HIV entry inhibition, with IC50 values in the nanomolar range. The target compound lacks direct antiviral data but shares structural motifs (e.g., heterocyclic groups) that could modulate similar targets .

Flavor Applications: S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) is a high-potency umami agonist. Its metabolism in rat hepatocytes involves rapid degradation without amide hydrolysis, suggesting that the oxalamide backbone may resist enzymatic cleavage in certain contexts . This contrasts with ester-containing compounds (e.g., No. 1776 in ), where ester hydrolysis dominates.

Structural Diversity : Adamantane-containing oxalamides () highlight the role of bulky substituents in modulating physicochemical properties. The target compound’s tetrahydrofuran group may confer improved solubility compared to adamantyl analogs .

Metabolic and Pharmacokinetic Profiles

- Metabolism: S336 () undergoes rapid hepatic metabolism without amide bond cleavage, implying that substituents (e.g., pyridinyl groups) drive metabolic pathways. In contrast, ester-containing oxalamides (e.g., No. 1776) are hydrolyzed at the ester linkage . The target compound’s metabolic fate remains unstudied, but its tetrahydrofuran group could influence cytochrome P450 interactions.

- Stereochemical Considerations: Antiviral oxalamides in are synthesized as stereoisomer mixtures, which may complicate pharmacokinetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.